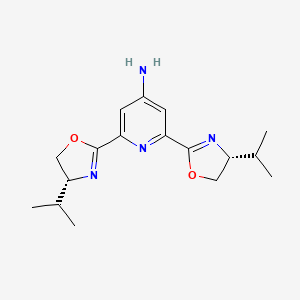![molecular formula C9H8BrNO2 B12877131 2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
2-(Bromomethyl)-4-methoxybenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-methoxybenzo[d]oxazole is a heterocyclic compound with the molecular formula C9H8BrNO2 It is a derivative of benzoxazole, featuring a bromomethyl group at the 2-position and a methoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-4-methoxyphenol with a suitable amine, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. For example, a three-step protocol can be employed, starting with the bromination of a suitable precursor, followed by cyclization and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cycloaddition Reactions: The benzoxazole ring can participate in cycloaddition reactions with dienophiles to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, nucleophiles such as amines, and oxidizing agents like potassium permanganate. Reaction conditions typically involve solvents like DMF or dichloromethane and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(aminomethyl)-4-methoxybenzo[d]oxazole, while oxidation can produce this compound N-oxide .
Applications De Recherche Scientifique
2-(Bromomethyl)-4-methoxybenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-methoxybenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)benzoxazole: Lacks the methoxy group, resulting in different reactivity and biological activity.
4-Methoxybenzoxazole: Lacks the bromomethyl group, affecting its ability to participate in substitution reactions.
2-(Chloromethyl)-4-methoxybenzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
2-(Bromomethyl)-4-methoxybenzo[d]oxazole is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H8BrNO2 |
|---|---|
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO2/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,5H2,1H3 |
Clé InChI |
NZAQQQVWULGZPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1N=C(O2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


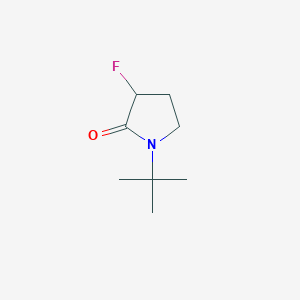
![3-(Thiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12877061.png)
![Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-](/img/structure/B12877066.png)
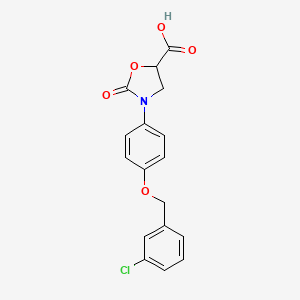
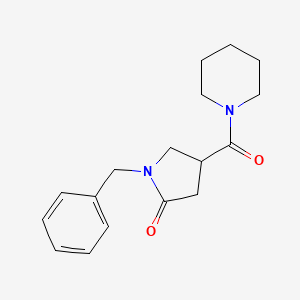
![(4-Bromobenzo[d]oxazol-2-yl)methanol](/img/structure/B12877089.png)
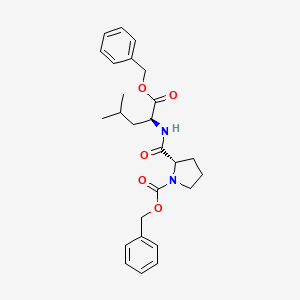
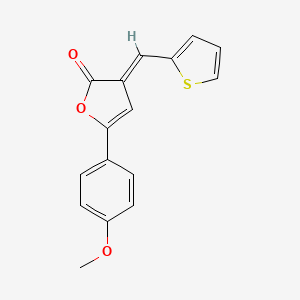
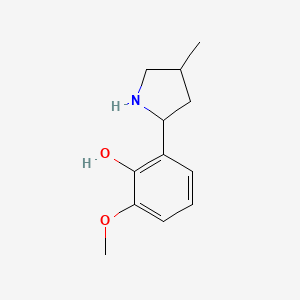
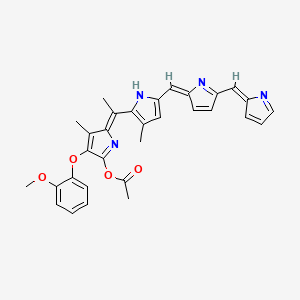
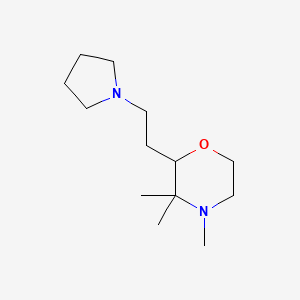
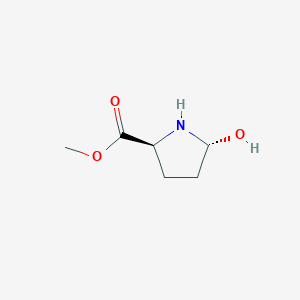
![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
